Methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate Methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Brand Name: Vulcanchem
CAS No.: 125112-73-4
VCID: VC0044187
InChI: InChI=1S/C28H43BrO6/c1-6-34-26(32)35-17-11-13-28(4)20-12-14-27(3)18(16(2)7-10-22(30)33-5)8-9-19(27)23(20)25(31)24(29)21(28)15-17/h16-21,23-24H,6-15H2,1-5H3/t16-,17-,18-,19+,20+,21+,23+,24-,27-,28-/m1/s1
SMILES: CCOC(=O)OC1CCC2(C3CCC4(C(C3C(=O)C(C2C1)Br)CCC4C(C)CCC(=O)OC)C)C
Molecular Formula: C28H43BrO6
Molecular Weight: 555.5 g/mol

Methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate

CAS No.: 125112-73-4

Reference Standards

VCID: VC0044187

Molecular Formula: C28H43BrO6

Molecular Weight: 555.5 g/mol

Methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate - 125112-73-4

CAS No. 125112-73-4
Product Name Methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Molecular Formula C28H43BrO6
Molecular Weight 555.5 g/mol
IUPAC Name methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Standard InChI InChI=1S/C28H43BrO6/c1-6-34-26(32)35-17-11-13-28(4)20-12-14-27(3)18(16(2)7-10-22(30)33-5)8-9-19(27)23(20)25(31)24(29)21(28)15-17/h16-21,23-24H,6-15H2,1-5H3/t16-,17-,18-,19+,20+,21+,23+,24-,27-,28-/m1/s1
Standard InChIKey OTQKRWDYSBXXEM-IQDKFTAJSA-N
Isomeric SMILES CCOC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C(=O)[C@@H]([C@@H]2C1)Br)CC[C@@H]4[C@H](C)CCC(=O)OC)C)C
SMILES CCOC(=O)OC1CCC2(C3CCC4(C(C3C(=O)C(C2C1)Br)CCC4C(C)CCC(=O)OC)C)C
Canonical SMILES CCOC(=O)OC1CCC2(C3CCC4(C(C3C(=O)C(C2C1)Br)CCC4C(C)CCC(=O)OC)C)C
PubChem Compound 10886188
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator